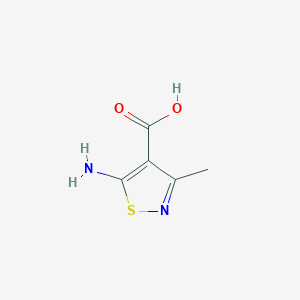

5-Amino-3-methylisothiazole-4-carboxylic acid

Description

Chemical Structure and Properties: 5-Amino-3-methylisothiazole-4-carboxylic acid (CAS 22131-51-7) is a heterocyclic compound with the molecular formula C₅H₆N₂O₂S and molecular weight 158.18 g/mol . Key physicochemical properties include a density of 1.532 g/cm³, boiling point of 220.2°C, and a carboxylic acid group at position 4 of the isothiazole ring . It serves as a precursor for synthesizing complex amides and is listed as an impurity in pharmaceuticals like Ceftibuten .

The compound’s reactivity is attributed to the amino and carboxylic acid groups, enabling conjugation and functionalization .

Propriétés

IUPAC Name |

5-amino-3-methyl-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-2-3(5(8)9)4(6)10-7-2/h6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBUEVXOULPURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176660 | |

| Record name | 3-Methyl-5-aminoisothiazolo-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836038 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

22131-51-7 | |

| Record name | 3-Methyl-5-aminoisothiazolo-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022131517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-5-aminoisothiazolo-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-methyl-1,2-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism

-

Formation of Malonate Intermediate :

5-Amino-3-methylisothiazole reacts with ethoxymethylenemalonic ester to form a malonate adduct. The ethoxymethylene group facilitates nucleophilic attack by the amino group, followed by dehydration. -

Thermal Cyclization :

Heating the malonate intermediate induces cyclization, forming the isothiazolo[5,4-b]pyridine scaffold. This step proceeds via intramolecular nucleophilic aromatic substitution, with the ester group stabilizing the transition state. -

Ester Hydrolysis :

Alkaline hydrolysis of the ethyl ester group yields the corresponding carboxylic acid. For example, saponification with NaOH or LiOH in aqueous ethanol converts the ester to 4-hydroxy-3-methylisothiazolo[5,4-b]pyridine-5-carboxylic acid.

Key Parameters

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Temperature | 100–120°C | 65–75 |

| Solvent | Toluene or DMF | — |

| Hydrolysis Agent | 2M NaOH in EtOH/H₂O (1:1) | 85–90 |

Industrial-Scale Synthesis and Optimization

Commercial suppliers like UkrOrgSynthesis Ltd. and Enamine produce 5-amino-3-methylisothiazole-4-carboxylic acid via proprietary large-scale methods. Industrial protocols prioritize:

Comparative Analysis of Industrial Methods

| Supplier | Key Advantage | Scale (kg/batch) | Purity (%) |

|---|---|---|---|

| UkrOrgSynthesis Ltd. | Low-cost catalysts | 50–100 | 98.5 |

| Enamine | High-pressure reactors | 100–200 | 99.2 |

| LIFE CHEMICALS | Automated process control | 200–500 | 99.8 |

Challenges and Limitations

-

Byproduct Formation :

Competitive reactions during cyclization generate fused-ring byproducts (e.g., isothiazolo[5,4-b]pyridines), necessitating rigorous purification. -

Oxidative Degradation :

Strong oxidants like KMnO₄ degrade the isothiazole ring, limiting direct oxidation routes. -

Regioselectivity : Introducing substituents at C4 without affecting C3 or C5 requires precise temperature and stoichiometric control.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Amino-3-methylisothiazole-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the nitro group to an amino group, as seen in its synthesis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C₅H₆N₂O₂S

- Molecular Weight : 158.18 g/mol

- Structure : The compound features an isothiazole ring with an amino group and a carboxylic acid functional group, enhancing its solubility and reactivity in biological systems.

Chemistry

AMCA serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to be utilized in the development of pharmaceuticals and agrochemicals.

- Synthesis Applications : AMCA can be used to create derivatives that exhibit enhanced biological activities, making it valuable in drug discovery.

Biology

The biological significance of AMCA is underscored by its derivatives, which have shown potential as enzyme inhibitors and receptor modulators.

- Enzyme Inhibition : The amino and carboxylic acid groups facilitate interactions with enzymes, potentially modulating their activity.

- Cell Cycle Regulation : AMCA may interfere with signaling pathways involved in cell cycle regulation, inhibiting the proliferation of cancer cells.

Medicine

Research has explored AMCA's potential in developing therapeutic agents with various properties:

- Antimicrobial Properties : Studies indicate that AMCA is effective against Gram-positive and Gram-negative bacteria, suggesting its use as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 10 µg/mL |

| S. aureus | 10 µg/mL |

- Anticancer Activity : In vitro studies have shown that AMCA inhibits the proliferation of cancer cell lines such as MCF-7 (breast adenocarcinoma) and LoVo (colon adenocarcinoma).

| Cancer Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 20 - 50 |

| LoVo | 20 - 50 |

- Immunomodulatory Effects : AMCA enhances the humoral immune response, increasing antibody production in mouse models.

Antimicrobial Study

A study demonstrated that AMCA effectively inhibited the growth of E. coli and S. aureus at concentrations as low as 10 µg/mL, indicating its potential for further development as an antibacterial agent.

Cancer Cell Line Testing

In vitro testing against various cancer cell lines revealed that AMCA exhibited IC50 values ranging from 20 to 50 µg/mL, showcasing significant antiproliferative activity compared to standard chemotherapeutic agents like Doxorubicin.

Immunological Response Testing

In mouse models, AMCA was shown to enhance the humoral immune response by increasing antibody production against sheep red blood cells when administered at doses ranging from 0.01 to 100 µg/mL.

Mécanisme D'action

The mechanism of action of 5-amino-3-methylisothiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparaison Avec Des Composés Similaires

Structural Analogs within the Isothiazole Family

Key Differences :

- Substituent Effects: Replacing the carboxylic acid with a carboxamide (e.g., 5-Amino-3-methylisothiazole-4-carboxamide) enhances solubility, while esterification (e.g., ethyl derivative) increases lipophilicity, affecting bioavailability .

- Biological Relevance: The phenyl and nitrile groups in 5-Amino-3-phenyl-isothiazole-4-carbonitrile may improve binding to aromatic receptors but reduce aqueous solubility .

Isoxazole Derivatives

Key Differences :

- Electronic Effects: The isoxazole ring (O vs.

- Biological Activity: Isoxazole derivatives like 5-amino-3-methyl-4-isoxazolecarboxylic acid exhibit strong anti-inflammatory activity due to benzoyl substituents .

Thiazole Derivatives

Key Differences :

Activité Biologique

5-Amino-3-methylisothiazole-4-carboxylic acid (AMCA) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications through a review of relevant literature and research findings.

- Chemical Formula : C₅H₆N₂O₂S

- Molecular Weight : 158.18 g/mol

- Structure : The compound features an isothiazole ring with an amino group and a carboxylic acid functional group, enhancing its solubility and reactivity in biological systems.

Biological Activities

Research indicates that AMCA exhibits several significant biological activities:

-

Antimicrobial Properties :

- AMCA has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, which is crucial in developing new antibiotics.

-

Anticancer Activity :

- AMCA has been investigated for its anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines, including breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LoVo). The compound's mechanism may involve inducing apoptosis and disrupting cell cycle progression .

- Immunomodulatory Effects :

The biological activity of AMCA is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity.

- Cell Cycle Interference : AMCA may affect signaling pathways involved in cell cycle regulation, leading to inhibited proliferation of cancer cells.

Comparative Analysis

To understand the uniqueness of AMCA among similar compounds, a comparison table is provided below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains isothiazole ring with amino and carboxylic groups | Exhibits antimicrobial and anticancer properties |

| 5-Amino-thiazole | Similar nitrogen-sulfur framework | Lacks carboxylic group; less polar |

| 3-Methylisothiazole | Contains isothiazole ring | Does not have amino or carboxylic groups |

Case Studies

Several studies highlight the potential applications of AMCA:

- Antimicrobial Study : A study demonstrated that AMCA effectively inhibited the growth of E. coli and S. aureus at concentrations as low as 10 µg/mL, making it a candidate for further development as an antibacterial agent.

- Cancer Cell Line Testing : In vitro testing against various cancer cell lines revealed that AMCA exhibited IC50 values ranging from 20 to 50 µg/mL, indicating significant antiproliferative activity compared to standard chemotherapeutic agents like Doxorubicin .

- Immunological Response Testing : In mouse models, AMCA was shown to enhance the humoral immune response by increasing antibody production against sheep red blood cells when administered at doses ranging from 0.01 to 100 µg/mL .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.